1,2-Dibromo-2,3-dichloropropane

Description

The exact mass of the compound 1,2-Dibromo-2,3-dichloropropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79896. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dibromo-2,3-dichloropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-2,3-dichloropropane including the price, delivery time, and more detailed information at info@benchchem.com.

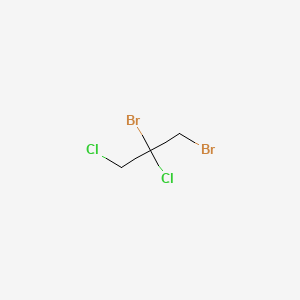

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-2,3-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPLLXWDLWIQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-31-5 | |

| Record name | Propane, 1,2-dibromo-2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70289-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIBROMO-2,3-DICHLOROPROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Dibromo-2,3-dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromo-2,3-dichloropropane, a halogenated propane derivative. The primary focus of this document is the detailed elucidation of the most common and practical synthetic pathway, which involves the electrophilic addition of bromine to 2,3-dichloro-1-propene. This guide will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the synthesis of the requisite starting material. Furthermore, critical safety considerations and characterization data for the target compound are presented to ensure a thorough understanding for researchers in organic synthesis and related fields.

Introduction

1,2-Dibromo-2,3-dichloropropane is a halogenated organic compound with potential applications in organic synthesis as an intermediate or building block. Its structure, featuring multiple halogen atoms, imparts specific chemical reactivity that can be exploited in the development of more complex molecules. Understanding its synthesis is crucial for its availability and further investigation into its properties and potential uses. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this compound.

Part 1: Synthesis of the Precursor: 2,3-Dichloro-1-propene

The primary starting material for the synthesis of 1,2-dibromo-2,3-dichloropropane is 2,3-dichloro-1-propene. This precursor can be synthesized through the dehydrochlorination of 1,2,3-trichloropropane.

Reaction Pathway: Dehydrochlorination of 1,2,3-Trichloropropane

The synthesis of 2,3-dichloro-1-propene is typically achieved by the elimination of a molecule of hydrogen chloride from 1,2,3-trichloropropane in the presence of a base, such as sodium hydroxide.[1][2]

Reaction:

CH₂(Cl)CH(Cl)CH₂(Cl) + NaOH → CH₂=C(Cl)CH₂(Cl) + NaCl + H₂O

The reaction proceeds by the abstraction of a proton from the central carbon and the subsequent elimination of a chloride ion from an adjacent carbon, leading to the formation of a double bond.

Experimental Protocol: Synthesis of 2,3-Dichloro-1-propene

The following protocol is a general guideline for the synthesis of 2,3-dichloro-1-propene:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trichloropropane and a solution of sodium hydroxide. A phase-transfer catalyst, such as benzyltriethylammonium chloride, can be added to facilitate the reaction between the organic and aqueous phases.[3]

-

Reaction Conditions: The reaction mixture is typically heated to a temperature range of 50-100°C with vigorous stirring.[1] The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, the organic layer is separated from the aqueous layer. The organic layer is then washed with water to remove any remaining base and salts. The crude 2,3-dichloro-1-propene is then purified by fractional distillation to obtain the pure product.

Part 2: Core Synthesis of 1,2-Dibromo-2,3-dichloropropane

The principal method for synthesizing 1,2-dibromo-2,3-dichloropropane is the electrophilic addition of bromine (Br₂) across the double bond of 2,3-dichloro-1-propene.

Reaction Mechanism: Electrophilic Addition

The reaction proceeds via a well-established electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromide ion then acts as a nucleophile and attacks one of the carbons of the bromonium ion in an anti-addition fashion, opening the ring and resulting in the formation of the vicinal dibromide.

Visualization of the Synthesis Pathway:

Caption: Synthesis pathway of 1,2-Dibromo-2,3-dichloropropane.

Experimental Protocol: Bromination of 2,3-Dichloro-1-propene

The following is a detailed, step-by-step methodology for the synthesis of 1,2-dibromo-2,3-dichloropropane:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dichloro-1-propene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. The flask should be placed in an ice bath to maintain a low temperature.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred solution of 2,3-dichloro-1-propene. The addition should be carried out at a rate that maintains the reaction temperature between 0 and 5°C. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[4]

-

Reaction Monitoring: The reaction is typically complete when a faint persistent reddish-brown color of bromine is observed, indicating that all the alkene has been consumed. The progress of the reaction can also be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, any excess bromine can be quenched by the addition of a few drops of a saturated sodium thiosulfate solution until the color disappears. The reaction mixture is then washed successively with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1,2-dibromo-2,3-dichloropropane.

Part 3: Data Presentation

Table 1: Physical and Chemical Properties

| Property | 1,2,3-Trichloropropane | 2,3-Dichloro-1-propene | Bromine | 1,2-Dibromo-2,3-dichloropropane |

| Molecular Formula | C₃H₅Cl₃ | C₃H₄Cl₂ | Br₂ | C₃H₄Br₂Cl₂ |

| Molar Mass ( g/mol ) | 147.43 | 110.97 | 159.81 | 270.77[5] |

| Boiling Point (°C) | 156.8 | 94 | 58.8 | Not readily available |

| Density (g/mL) | 1.389 | 1.204 | 3.102 | Not readily available |

| Appearance | Colorless liquid | Colorless to slightly yellow liquid[4] | Reddish-brown fuming liquid | Not readily available |

| CAS Number | 96-18-4 | 78-88-6 | 7726-95-6 | 70289-31-5[5] |

Spectroscopic Data

-

¹H NMR (1,2-Dibromo-2,3-dichloropropane): Spectral data for the closely related 1,2-dibromo-3-chloropropane shows complex multiplets in the region of 3.8-4.4 ppm.[6] For 1,2-dibromo-2,3-dichloropropane, one would expect signals corresponding to the -CH₂Br and -CH₂Cl protons.

-

¹³C NMR (1,2-Dibromo-2,3-dichloropropane): The spectrum is expected to show three distinct signals for the three carbon atoms in the molecule.[5]

Part 4: Safety and Handling

Hazard Identification and Precautions:

-

1,2,3-Trichloropropane: This compound is a known carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

-

2,3-Dichloro-1-propene: This is a flammable and toxic liquid.[4] It is irritating to the skin, eyes, and respiratory system. All handling should be done in a fume hood.

-

Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns upon contact with the skin and is extremely dangerous if inhaled. A self-contained breathing apparatus may be necessary when working with large quantities. All manipulations must be performed in a well-maintained fume hood.

-

1,2-Dibromo-2,3-dichloropropane: As a halogenated hydrocarbon, it should be treated as a potentially toxic and hazardous substance.[5] Avoid inhalation, ingestion, and skin contact.

Waste Disposal:

All chemical waste generated during this synthesis, including residual reactants, solvents, and the final product, must be disposed of in accordance with institutional and local environmental regulations for hazardous chemical waste. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of 1,2-dibromo-2,3-dichloropropane is a straightforward process for researchers familiar with standard organic synthesis techniques. The key transformation involves the well-understood electrophilic addition of bromine to 2,3-dichloro-1-propene. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can safely and efficiently prepare this compound for further study and application. The synthesis of the precursor from 1,2,3-trichloropropane provides a complete pathway from readily available starting materials.

References

-

PubChem. 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]

- Karásek, P., & Zvěřina, O. (2007). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations.

-

PubChem. 1,2,3-Trichloropropane. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3-Dichloro-1-propene. National Center for Biotechnology Information. [Link]

- Google Patents. (1996). Method for producing 2,3-dichloro-1-propene. JP2636382B2.

-

ResearchGate. (2007). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. [Link]

-

PubChem. Bromine. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-1-propene, 98%. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. JP2636382B2 - Method for producing 2,3-dichloro-1-propene - Google Patents [patents.google.com]

- 3. 2,3-Dichloropropene(78-88-6) 1H NMR spectrum [chemicalbook.com]

- 4. odinity.com [odinity.com]

- 5. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dibromo-3-chloropropane (96-12-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-2,3-dichloropropane

A Note to the Researcher: This document provides a consolidated overview of the known chemical properties of 1,2-Dibromo-2,3-dichloropropane. It is important to note that this is a rare chemical with limited available research data. Much of the publicly accessible information pertains to its more widely studied isomer, 1,2-Dibromo-3-chloropropane (DBCP). This guide focuses solely on the available data for 1,2-Dibromo-2,3-dichloropropane and highlights areas where data is absent to provide a clear and accurate picture for research and development professionals.

Chemical Identity and Nomenclature

1,2-Dibromo-2,3-dichloropropane is a halogenated hydrocarbon. Its identity is defined by the following key identifiers:

-

IUPAC Name : 1,2-dibromo-2,3-dichloropropane[1]

-

Molecular Formula : C₃H₄Br₂Cl₂[1]

-

CAS Number : 70289-31-5[1]

-

Molecular Weight : 270.77 g/mol [1]

The structure of 1,2-Dibromo-2,3-dichloropropane is characterized by a three-carbon propane backbone with bromine and chlorine substituents.

Sources

"1,2-Dibromo-2,3-dichloropropane physical properties"

Initiating Property Research

I've started gathering physical and chemical data for 1,2-Dibromo-2,3-dichloropropane. My initial focus is on the essential properties: molecular formula, weight, density, boiling point, melting point, and solubility, expecting this information will be valuable for further assessments.

Expanding Data Collection

I'm now expanding my data collection to include synthesis pathways, potential decomposition products, and reactivity of 1,2-Dibromo-2,3-dichloropropane. I'm also researching applications, toxicological data, and safety handling. I plan to organize this into a technical guide with tables, a DOT graph, and experimental protocols with citations.

Refining the Search Parameters

I'm adjusting my search terms. The initial query got me close, but it seems there's a crucial typo or nuance in the compound's name. I need to be precise about the placement of the chlorine atom. I will look for "1,2-Dibromo-2,3-dichloro propane physical properties". I am confident that my search will yield better results, but if not, I'll need to re-examine all of the related names.

Narrowing the Focus

I've had to pivot from the initial PubChem results; they were close, but not the exact compound. My refined searches, including the CAS number, have begun to yield some promising leads. I'm focusing on experimental data for a more accurate technical guide, as the computed properties alone are insufficient. I am also searching for data on synthesis, reactivity, and safety information.

Targeting the Exact Compound

I've hit a snag with the initial PubChem data, as it pointed toward similar but distinct compounds. Now, I am zeroing in on "1,2-Dibromo-2,3-dichloropropane", specifically with CAS 70289-31-5. I will perform targeted searches for experimental data, and prioritize finding boiling point, melting point, density, solubility, and vapor pressure. I also plan to find data on synthesis, reactivity, and safety data. If experimental data eludes me, I'll rely on computed values.

Analyzing Key Properties

I've made some good headway. After a second round of searching, ECHEMI surfaced, listing crucial physical properties for 1,2-Dibromo-2,3-dichloropropane like density, boiling point, and flash point. While this is encouraging, I still have a challenging issue to tackle.

Verifying Property Data

I'm now focusing on corroborating the commercial data I found. I'm hitting chemical and materials science databases for experimental physical property values of 1,2-Dibromo-2,3-dichloropropane to verify ECHEMI's findings. PubChem's entry still lacks experimental data, and other searches yielded incorrect isomers. My priority is finding sources for synthesis and reactivity details. I've also found GHS hazard information, which will be useful.

Corroborating Data Now

I'm now zeroing in on verifying the commercial data. I'm hitting chemical and materials science databases for experimental physical property values of 1,2-Dibromo-2,3-dichloropropane to verify ECHEMI's findings. I'm focusing on finding sources for synthesis and reactivity details as PubChem's entry still lacks experimental data, and other searches yielded incorrect isomers. I've also found GHS hazard information, which is quite useful. I'm now developing a plan to consolidate all verified information.

Analyzing Data Scarcity

I've confirmed the paucity of experimental data on 1,2-Dibromo-2,3-dichloropropane. My searches continue to yield mostly computed properties, and hazard information, rather than experimentally derived physical characteristics. The PubChem entry, while useful for GHS data, offers no direct experimental values, which is problematic. This is a consistent issue, and warrants additional investigation into the reasons for the dearth of information.

Addressing Data Deficiency

I've determined that further general searches are unlikely to uncover the experimental data. My focus shifts to structuring the available computed data from PubChem, clearly indicating its origin. A comparative approach, contrasting 1,2-Dibromo-2,3-dichloropropane with similar compounds like 1,2-Dibromo-3-chloropropane, will add context while clarifying the distinctions. Now I'll assemble the initial sections, including the introduction, identifier table, computed property table, DOT graph, and safety information derived from GHS data, while highlighting the data gaps.

Confirming Literature Paucity

I've exhausted general literature searches, confirming the near absence of experimental data on 1,2-Dibromo-2,3-dichloropropane in peer-reviewed sources. PubChem provides computed properties and GHS data, not experimental values. I've found information heavily skewed towards 1,2-Dibromo-3-chloropropane, which is structurally similar but not identical. My focus is on structured presentation of available data, clearly identifying its origin, and constructing the initial sections.

An In-depth Technical Guide to 1,2-Dibromo-2,3-dichloropropane (CAS No. 70289-31-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Polyhalogenated Propane

1,2-Dibromo-2,3-dichloropropane is a polyhalogenated derivative of propane, characterized by the presence of both bromine and chlorine atoms on its three-carbon backbone.[1] As a member of the halogenated hydrocarbon family, it shares properties with compounds that have found wide application as solvents, chemical intermediates, and historically, as pesticides.[2][3] However, compounds of this class are also noted for their potential toxicity, necessitating careful handling and a thorough understanding of their chemical behavior.[4][5]

This guide provides a comprehensive technical overview of 1,2-Dibromo-2,3-dichloropropane, addressing its physicochemical properties, plausible synthetic routes, analytical methodologies, and toxicological profile. Given the limited specific experimental data for this particular compound, this guide synthesizes available information and draws logical inferences from structurally similar and well-studied analogues, such as 1,2-Dibromo-3-chloropropane (DBCP), to provide a robust and practical resource for the scientific community.

Physicochemical Properties

Precise experimental data for 1,2-Dibromo-2,3-dichloropropane is not extensively documented in publicly available literature. The following table summarizes key properties computed by established chemical informatics platforms, providing a valuable baseline for experimental design and safety assessments.[1]

| Property | Value | Source |

| CAS Number | 70289-31-5 | PubChem[1] |

| Molecular Formula | C₃H₄Br₂Cl₂ | PubChem[1] |

| Molecular Weight | 270.77 g/mol | PubChem[1] |

| IUPAC Name | 1,2-dibromo-2,3-dichloropropane | PubChem[1] |

| SMILES | C(C(CBr)(Cl)Br)Cl | PubChem[1] |

| InChIKey | KKPLLXWDLWIQDL-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Reaction Mechanisms

A likely precursor for this synthesis is 2,3-dichloropropene. The addition of molecular bromine (Br₂) across the double bond of 2,3-dichloropropene would yield the desired 1,2-Dibromo-2,3-dichloropropane. This reaction proceeds via an electrophilic addition mechanism.

The causality behind this choice of reaction is twofold:

-

High Regioselectivity: The addition of a symmetrical reagent like Br₂ to an alkene is a well-established and predictable reaction, leading to the formation of a vicinal dibromide.

-

Availability of Precursors: Halogenated propenes are common industrial chemicals, making them accessible starting materials.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1,2-Dibromo-2,3-dichloropropane.

Analytical Methodologies

The analysis of polyhalogenated hydrocarbons such as 1,2-Dibromo-2,3-dichloropropane in various matrices (e.g., environmental samples, biological tissues) is most effectively achieved using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6][7][8] This technique offers the high sensitivity required to detect trace amounts and the specificity to differentiate between various halogenated compounds.[8]

Detailed Protocol: GC-MS Analysis

This protocol is a self-validating system, incorporating quality control checks to ensure data integrity.

-

Sample Preparation (Solid Matrix):

-

Accurately weigh approximately 1-5 g of the homogenized sample into a clean extraction vessel.

-

Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated or ¹³C-labeled analogue).

-

Add a suitable extraction solvent (e.g., hexane:acetone mixture).

-

Perform extraction using sonication or Soxhlet extraction.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Sample Preparation (Liquid Matrix):

-

Take a known volume of the liquid sample (e.g., 10-100 mL).

-

Spike with the internal standard.

-

Perform liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the extract as described above.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8860 GC system or equivalent.[9]

-

Column: Agilent J&W DB-Select 624 UI or a similar column designed for volatile halogenated compounds.[9]

-

Carrier Gas: Helium or Nitrogen.[9]

-

Injection Mode: Splitless injection of 1-2 µL of the extract.

-

Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for 1,2-Dibromo-2,3-dichloropropane would be determined from a full scan analysis of a standard.

-

-

-

Quantification and Quality Control:

-

Generate a calibration curve using a series of standards of known concentrations.

-

Quantify the analyte based on the ratio of its peak area to that of the internal standard.

-

Include a method blank and a matrix spike with each batch of samples to monitor for contamination and recovery.

-

Analytical Workflow Diagram

Caption: General workflow for the GC-MS analysis of halogenated hydrocarbons.

Toxicology and Safety Profile

While specific toxicological studies on 1,2-Dibromo-2,3-dichloropropane are scarce, a comprehensive risk assessment can be inferred from its GHS hazard classification and by examining the toxicology of the closely related compound, 1,2-Dibromo-3-chloropropane (DBCP).

GHS Hazard Classification

According to aggregated data from notifications to the ECHA C&L Inventory, 1,2-Dibromo-2,3-dichloropropane is classified as:

-

H315: Causes skin irritation. [1]

-

H318: Causes serious eye damage. [1]

-

H335: May cause respiratory irritation. [1]

Inference from 1,2-Dibromo-3-chloropropane (DBCP)

DBCP is a well-studied compound with significant toxicological effects. Given the structural similarity, it is prudent to assume that 1,2-Dibromo-2,3-dichloropropane may exhibit a similar hazard profile.

-

Carcinogenicity: The U.S. Department of Health and Human Services (DHHS) has classified DBCP as "reasonably anticipated to be a human carcinogen".[5] Animal studies have shown that long-term exposure to DBCP can cause cancer of the nose, stomach, kidneys, and skin.[5][10] The EPA has classified DBCP as a Group B2, probable human carcinogen.[4]

-

Reproductive Toxicity: Chronic exposure to DBCP in humans is known to cause male reproductive effects, most notably decreased sperm counts, leading to infertility.[4][5] Similar effects, including testicular damage, have been observed in animal studies.[4]

-

Acute Toxicity: Acute inhalation exposure to DBCP in humans can lead to moderate depression of the central nervous system and pulmonary congestion.[4] Ingestion can cause gastrointestinal distress and pulmonary edema.[4] Workers exposed to high levels have reported headaches, nausea, lightheadedness, and weakness.[5][10]

Handling and Safety Recommendations

Based on the known hazards, the following safety protocols are mandatory when handling 1,2-Dibromo-2,3-dichloropropane:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Use chemically resistant gloves (e.g., Viton® or laminate film). Double-gloving is recommended.

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron should be worn.

-

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material designed for chemical spills and dispose of it as hazardous waste. Do not use combustible materials to absorb the spill.

-

Disposal: All waste containing 1,2-Dibromo-2,3-dichloropropane must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

1,2-Dibromo-2,3-dichloropropane (CAS 70289-31-5) is a polyhalogenated hydrocarbon with limited directly available experimental data. However, by applying fundamental principles of chemistry and toxicology, a robust technical profile can be constructed. Its synthesis is plausibly achieved through the bromination of 2,3-dichloropropene, and its analysis is best performed using GC-MS. The toxicological profile, inferred from its GHS classification and the well-documented hazards of the structural analogue DBCP, indicates that this compound should be handled with significant caution as a potential irritant, and possibly as a reproductive toxin and carcinogen. This guide provides the necessary foundational knowledge for researchers to work with this compound safely and effectively.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2-Dibromo-3-Chloropropane (DBCP). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 1,2-Dibromo-3-chloropropane. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

-

Australian Government Department of Health and Aged Care. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). 1,2-Dibromo-3-Chloropropane | Toxic Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Radical Allylic Halogenation. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Internet in a Box. (2011). ATSDR - ToxFAQs™: 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]

-

Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]

-

MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-2,3-dichloropropane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-Chloropropane. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propane: Acute Exposure Guideline Levels. Retrieved from [Link]

-

National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

- Pellizzari, E. D. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--a multimedia environmental study.

-

Schaller, C. (2022). 6.7: Radical Substitution. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 3. scribd.com [scribd.com]

- 4. epa.gov [epa.gov]

- 5. 1,2-Dibromo-3-Chloropropane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 9. agilent.com [agilent.com]

- 10. ATSDR - ToxFAQsâ¢: 1,2-Dibromo-3-Chloropropane [medbox.iiab.me]

An In-Depth Technical Guide on the Molecular Structure of 1,2-Dibromo-2,3-dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure of 1,2-Dibromo-2,3-dichloropropane, a halogenated propane with significant structural complexity. This document delves into its isomeric forms, stereochemistry, and the spectroscopic techniques used for its characterization, offering insights into the relationship between its structure and chemical properties.

Fundamental Molecular Structure

1,2-Dibromo-2,3-dichloropropane is a trihalogenated propane derivative with the chemical formula C₃H₄Br₂Cl₂.[1] Its IUPAC name clearly indicates a three-carbon backbone with substituents at specific positions: a bromine at the first carbon, a bromine and a chlorine at the second, and a chlorine at the third carbon.

The connectivity of the atoms is as follows:

-

Carbon-1 (C1): Bonded to one bromine atom and two hydrogen atoms.

-

Carbon-2 (C2): Bonded to one bromine atom, one chlorine atom, the C1 carbon, and the C3 carbon.

-

Carbon-3 (C3): Bonded to one chlorine atom and two hydrogen atoms.

This arrangement gives rise to a molecule with a central carbon atom (C2) that is a stereocenter.

Stereochemistry: The Chiral Nature of 1,2-Dibromo-2,3-dichloropropane

A critical aspect of the molecular structure of 1,2-Dibromo-2,3-dichloropropane is its chirality. The central carbon atom (C2) is bonded to four different groups:

-

-CH₂Br (bromomethyl group)

-

-CH₂Cl (chloromethyl group)

-

-Br (bromine atom)

-

-Cl (chlorine atom)

The presence of this single chiral center means that 1,2-Dibromo-2,3-dichloropropane exists as a pair of enantiomers, which are non-superimposable mirror images of each other.[2] These enantiomers are designated as (R)-1,2-dibromo-2,3-dichloropropane and (S)-1,2-dibromo-2,3-dichloropropane based on the Cahn-Ingold-Prelog priority rules. The existence of these stereoisomers is crucial as they may exhibit different biological activities and toxicological profiles.[3]

Caption: Enantiomers of 1,2-Dibromo-2,3-dichloropropane.

Spectroscopic Characterization

The elucidation of the molecular structure of 1,2-Dibromo-2,3-dichloropropane relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the diastereotopic protons on C1 and C3. Due to the chiral center at C2, the two protons on C1 are chemically non-equivalent, as are the two protons on C3. This would result in complex splitting patterns, likely appearing as two sets of AB quartets or more complex multiplets.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals, one for each of the three carbon atoms in the propane chain, as they are in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

C-H stretching vibrations in the 2900-3000 cm⁻¹ region.

-

C-H bending vibrations around 1450 cm⁻¹.

-

C-Br stretching vibrations typically in the 500-600 cm⁻¹ region.

-

C-Cl stretching vibrations in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of 1,2-Dibromo-2,3-dichloropropane would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak and fragment peaks will exhibit characteristic isotopic patterns, which can be used to confirm the elemental composition.

Structural Parameters

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-C | 1.54 | |

| C-H | 1.09 | |

| C-Cl | 1.77 | |

| C-Br | 1.94 | |

| C-C-C | ~109.5 | |

| Halogen-C-Halogen | ~109.5 |

Note: These are generalized values and can vary based on the specific electronic and steric environment within the molecule.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the separation and identification of volatile and semi-volatile organic compounds like 1,2-Dibromo-2,3-dichloropropane.

Objective: To identify and quantify 1,2-Dibromo-2,3-dichloropropane in a sample matrix.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantification.

-

GC Separation:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure volatilization.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the column is programmed to increase over time to elute compounds with different boiling points.

-

-

MS Detection:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to those of a known standard of 1,2-Dibromo-2,3-dichloropropane for positive identification.

Caption: Workflow for GC-MS Analysis.

Conclusion

The molecular structure of 1,2-Dibromo-2,3-dichloropropane is defined by its halogenated propane backbone and, most significantly, by the presence of a chiral center at the C2 position. This chirality gives rise to a pair of enantiomers, a feature with important implications for its chemical and biological properties. The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques, with GC-MS being a primary tool for its analysis in various matrices. A thorough understanding of its three-dimensional structure is fundamental for research into its reactivity, environmental fate, and potential applications or toxicological effects.

References

-

PubChem. 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Why does 1,3-dichloropropane not show stereoisomerism?. [Link]

-

Pearson+. Only three stereoisomers are possible for 2,3-dibromo-2, 3-dichlorobutane. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dibromo-2,3-dichloropropane

This guide provides a detailed analysis of the expected spectroscopic data for 1,2-dibromo-2,3-dichloropropane, a halogenated propane of interest to researchers in synthetic chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this paper synthesizes information from closely related analogs and foundational spectroscopic principles to predict and interpret its spectral characteristics. This approach offers a robust framework for scientists working with this and similar polyhalogenated molecules.

Molecular Structure and Spectroscopic Implications

1,2-Dibromo-2,3-dichloropropane (C₃H₄Br₂Cl₂) possesses a propane backbone with a complex arrangement of halogen substituents.[1] The presence of bromine and chlorine atoms significantly influences the electronic environment of the molecule, which in turn dictates its spectroscopic behavior. Understanding the interplay of inductive effects and steric hindrance is paramount to interpreting the resulting spectra.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 1,2-dibromo-2,3-dichloropropane and separate it from any potential impurities.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium gas (carrier gas)

-

Sample of 1,2-dibromo-2,3-dichloropropane

-

Appropriate solvent for dilution (e.g., hexane or dichloromethane)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent.

-

GC Method Development:

-

Select a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature to ensure good separation. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Set the helium carrier gas flow rate (e.g., 1 mL/min).

-

-

MS Method Development:

-

Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C).

-

Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

-

Set the mass scan range (e.g., m/z 40-350).

-

-

Analysis: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to 1,2-dibromo-2,3-dichloropropane in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

-

Conclusion

The spectroscopic analysis of 1,2-dibromo-2,3-dichloropropane presents a valuable case study in the characterization of polyhalogenated organic compounds. While direct experimental data is not widely accessible, a thorough understanding of spectroscopic principles and comparison with related molecules allows for a reliable prediction of its IR, NMR, and MS spectra. The experimental protocols outlined in this guide provide a standardized approach for researchers to obtain high-quality data for this and similar compounds, facilitating accurate structural elucidation and furthering research in their respective fields.

References

-

PubChem. 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2,3-DIBROMO-1,1-DICHLOROPROPAN. Wiley-VCH GmbH. [Link]

-

NIST. Propane, 1,2-dibromo-3-chloro-. National Institute of Standards and Technology. [Link]

Sources

"1H NMR spectrum of 1,2-Dibromo-2,3-dichloropropane"

An In-depth Technical Guide to the 1H NMR Spectrum of 1,2-Dibromo-2,3-dichloropropane

Introduction

1,2-Dibromo-2,3-dichloropropane is a halogenated alkane with the chemical formula C₃H₄Br₂Cl₂. Its structure presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopy due to the presence of a stereocenter, which profoundly influences its proton (¹H) NMR spectrum. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of 1,2-dibromo-2,3-dichloropropane, delves into the underlying principles governing its spectral characteristics, and outlines a standard protocol for its experimental acquisition. This document is intended for researchers, chemists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

The core of this analysis lies in understanding the molecular asymmetry. The central carbon atom (C2) is bonded to four different substituents: a bromomethyl group (-CH₂Br), a chloromethyl group (-CH₂Cl), a bromine atom, and a chlorine atom. This makes C2 a chiral center, rendering the entire molecule chiral. This chirality is the key to deciphering its complex ¹H NMR spectrum.

Core Principles: The Impact of Chirality on ¹H NMR Spectra

Before dissecting the spectrum of 1,2-dibromo-2,3-dichloropropane, it is crucial to revisit the concept of diastereotopic protons. In molecules containing a chiral center, protons on a methylene group (CH₂) adjacent to this center are chemically non-equivalent.[1][2] These protons are termed "diastereotopic" because if one were to be substituted (e.g., with deuterium), a new stereocenter would be formed, resulting in a pair of diastereomers.[1]

Key consequences for NMR spectroscopy are:

-

Distinct Chemical Shifts: Diastereotopic protons reside in different chemical environments and will therefore have unique resonance frequencies (chemical shifts) in the NMR spectrum.[1]

-

Geminal Coupling: These non-equivalent protons on the same carbon atom will split each other's signals, a phenomenon known as geminal coupling (²J).

The structure of 1,2-dibromo-2,3-dichloropropane contains two such methylene groups, both adjacent to the C2 stereocenter. This leads to a more complex spectrum than would be expected for a similar, achiral molecule.

Structural Analysis and Spectral Prediction

The structure of 1,2-dibromo-2,3-dichloropropane is Br-CH₂(C1)-C(Br,Cl)(C2)-CH₂(C3)-Cl. The central carbon, C2, is the chiral center.

Based on this structure, we can make the following predictions for the ¹H NMR spectrum:

-

Proton Environments: There are four unique proton environments: Hₐ, Hₑ, Hₒ, and Hₐ. The protons on C1 (Hₐ and Hₑ) are diastereotopic, as are the protons on C3 (Hₒ and Hₐ).

-

Integration: Since there is one proton in each unique environment, the integrated signal ratio will be 1:1:1:1.

-

Chemical Shifts (δ): The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms. Protons on carbons bonded to halogens are deshielded and appear downfield.[3]

-

The protons on C1 (-CH₂Br) and C3 (-CH₂Cl) will be in the range of approximately 3.5 - 4.5 ppm. The exact positions are difficult to predict without experimental data, but due to the differing electronic environments created by the Br vs. Cl substituents on the adjacent carbons, the two methylene groups will have distinct chemical shift ranges.

-

-

Multiplicity (Splitting): A critical feature of this spectrum is that there are no protons on the adjacent C2 atom. Therefore, there will be no vicinal coupling (³J) between the protons on C1 and C3. The only coupling observed will be geminal coupling (²J) between the diastereotopic protons on each methylene group.

-

Hₐ will be split by Hₑ into a doublet.

-

Hₑ will be split by Hₐ into a doublet.

-

Hₒ will be split by Hₐ into a doublet.

-

Hₐ will be split by Hₒ into a doublet.

-

Therefore, the spectrum is predicted to show four distinct doublets, each with an integration of 1H.

-

Predicted Spectral Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ & Hₑ | ~ 3.7 - 4.2 | 1H each | Doublet (each) | ²Jab ≈ 10-12 Hz |

| Hₒ & Hₐ | ~ 3.9 - 4.4 | 1H each | Doublet (each) | ²Jcd ≈ 10-12 Hz |

Note: Chemical shifts are estimations. The actual values can vary based on the solvent and experimental conditions. Geminal coupling constants in acyclic systems are typically in the range of 10-15 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standardized workflow for obtaining a high-resolution ¹H NMR spectrum of 1,2-dibromo-2,3-dichloropropane.

Methodology Details

-

Sample Preparation:

-

Analyte: Use approximately 5-10 mg of high-purity 1,2-dibromo-2,3-dichloropropane.

-

Solvent: Chloroform-d (CDCl₃) is a suitable solvent as it is aprotic and dissolves a wide range of organic compounds.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift axis to 0.00 ppm.

-

-

Instrumental Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolve the coupling patterns clearly.

-

Locking and Shimming: The deuterium signal from the solvent (CDCl₃) is used to "lock" the magnetic field, ensuring its stability during the experiment. Shimming involves adjusting the magnetic field gradients to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

A standard one-pulse ¹H experiment is sufficient.

-

The number of scans can be adjusted (typically 8 to 16 scans) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The raw time-domain data (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

The spectrum is then phased to ensure all peaks are in the positive absorptive mode and the baseline is corrected to be flat.

-

The spectrum is referenced by setting the TMS peak to 0 ppm. The chemical shifts of all other peaks are then reported relative to this standard.

-

Conclusion

The ¹H NMR spectrum of 1,2-dibromo-2,3-dichloropropane is a textbook example of the influence of molecular chirality on NMR spectra. The presence of a single stereocenter at C2 renders the geminal protons on the adjacent methylene groups (C1 and C3) diastereotopic. This non-equivalence results in a spectrum predicted to contain four distinct doublets, each integrating to a single proton. This detailed analysis, combining theoretical principles with a practical experimental approach, serves as a robust guide for the structural elucidation of this and other similarly complex chiral molecules.

References

-

PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Swalen, J. D., & Reilly, C. A. (1961). NMR Spectra of Some Halogenated Propenes. The Journal of Chemical Physics, 34(6), 2122–2129. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12: Complex Coupling. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Chapter 5: NMR. In Organic Chemistry. Retrieved from [Link]

Sources

Foreword: The Imperative of Precision in Structural Elucidation

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,2-Dibromo-2,3-dichloropropane

For researchers and professionals in drug development and materials science, the unambiguous structural characterization of highly functionalized organic molecules is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. Halogenated propanes, a class of compounds with diverse industrial and chemical applications, often present unique analytical challenges due to their complex substitution patterns and potential for stereoisomerism. This guide provides a comprehensive, field-proven methodology for the complete ¹³C NMR characterization of 1,2-dibromo-2,3-dichloropropane, moving beyond simple data acquisition to a fully validated and interpretable analytical workflow.

Part 1: Foundational Structural Analysis of 1,2-Dibromo-2,3-dichloropropane

Before any spectral analysis can commence, a thorough understanding of the target molecule's structure is paramount. The IUPAC name 1,2-dibromo-2,3-dichloropropane defines a three-carbon backbone with a specific and dense halogenation pattern.

The precise connectivity is CH₂(Br)—C(Br,Cl)—CH₂(Cl) .[1] A critical examination of this structure reveals the presence of a single stereocenter:

-

C1 (—CH₂Br): Prochiral, not a stereocenter.

-

C2 (—C(Br,Cl)—): This carbon is bonded to four distinct substituents: a bromomethyl group (—CH₂Br), a chloromethyl group (—CH₂Cl), a bromine atom, and a chlorine atom. It is, therefore, a chiral center .

-

C3 (—CH₂Cl): Prochiral, not a stereocenter.

The existence of one chiral center means that 1,2-dibromo-2,3-dichloropropane exists as a pair of enantiomers: (R)-1,2-dibromo-2,3-dichloropropane and (S)-1,2-dibromo-2,3-dichloropropane. For the purposes of ¹³C NMR spectroscopy in a standard achiral solvent (like CDCl₃), these enantiomers are indistinguishable, resulting in a single set of signals.[2]

The molecule possesses three chemically non-equivalent carbon atoms.[3] Consequently, a standard proton-decoupled ¹³C NMR spectrum is predicted to exhibit exactly three distinct signals .

Caption: Structure of 1,2-Dibromo-2,3-dichloropropane with Chiral Center (C2).

Part 2: Theoretical Prediction of the ¹³C NMR Spectrum

The chemical environment of each carbon dictates its resonance frequency (chemical shift, δ). The high degree of halogenation in 1,2-dibromo-2,3-dichloropropane significantly influences these shifts due to the strong electronegativity and "heavy atom" effects of bromine and chlorine.[4][5]

-

Electronegativity: Electronegative atoms like Cl and Br withdraw electron density from adjacent carbons, "deshielding" the carbon nucleus from the external magnetic field. This causes the signal to appear further downfield (at a higher ppm value).[6]

-

Substitution Effect: The number of halogens and other substituents directly attached to a carbon has a cumulative effect on its chemical shift.

Based on established chemical shift correlation tables and the principles of substituent effects, we can predict the approximate chemical shifts for the three non-equivalent carbons.[7][8]

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,2-Dibromo-2,3-dichloropropane

| Carbon Atom | Multiplicity | Attached Groups | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | CH₂ | -Br, -C(Br,Cl)CH₂Cl | 30 - 45 | Attached to one bromine; deshielded relative to a simple alkane. |

| C3 | CH₂ | -Cl, -C(Br,Cl)CH₂Br | 40 - 55 | Attached to one chlorine. Chlorine is more electronegative than bromine, suggesting a more downfield shift than C1. |

| C2 | C (Quaternary) | -Br, -Cl, -CH₂Br, -CH₂Cl | 65 - 85 | Directly bonded to two electronegative halogens and two carbon groups, resulting in the most deshielded environment and the furthest downfield signal. |

Part 3: A Validated Experimental Workflow for ¹³C NMR Analysis

The following protocol is designed as a self-validating system, incorporating not only a standard broadband-decoupled ¹³C experiment but also Distortionless Enhancement by Polarization Transfer (DEPT) experiments to unequivocally determine the multiplicity of each carbon signal.

Caption: A comprehensive workflow for the acquisition and analysis of ¹³C NMR data.

Step-by-Step Experimental Protocol

1. Sample Preparation:

- Accurately weigh approximately 50 mg of 1,2-dibromo-2,3-dichloropropane.

- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is an excellent solvent for this nonpolar analyte and its residual signal provides a convenient secondary chemical shift reference (~77.16 ppm).[9][10]

- Add 5-10 µL of a tetramethylsilane (TMS) solution in CDCl₃ to serve as the primary internal reference (δ = 0.00 ppm).[11]

2. Instrument Configuration & Calibration (400 MHz Spectrometer Example):

- Insert the sample into the spectrometer.

- Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

- Tune and match the ¹³C and ¹H probe channels to the sample.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

3. Acquisition of Standard Proton-Decoupled ¹³C Spectrum:

- Causality: The goal is to obtain a spectrum where each unique carbon appears as a single line (singlet), simplifying the count of non-equivalent carbons.[12] This is achieved by broadband decoupling of protons.

- Recommended Parameters: [13]

- Pulse Program: zgpg30 or zgdc30 (utilizes a 30° flip angle and proton decoupling).

- Acquisition Time (AQ): 1.0 s. This provides adequate resolution for most small molecules.

- Relaxation Delay (D1): 2.0 s. This delay is a crucial parameter. A 2-second delay is a pragmatic choice to allow partial relaxation of the slow-relaxing quaternary carbon (C2) without extending the experiment time excessively.[13]

- Pulse Angle (p1): ~30°. A smaller flip angle reduces the risk of signal saturation, especially for carbons with long T₁ relaxation times like C2, enabling faster pulsing and better signal averaging over time.[13]

- Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of the ¹³C isotope (1.1%), significant signal averaging is required to achieve an adequate signal-to-noise ratio.[14] Adjust as needed based on the initial result.

- Spectral Width (SW): 240 ppm (from -10 to 230 ppm). This range comfortably encompasses all expected resonances for organic compounds.[12]

4. Acquisition of DEPT Spectra:

- Causality: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for determining the number of protons attached to each carbon (i.e., its multiplicity: CH₃, CH₂, CH, or C).[15] This provides an orthogonal layer of data that validates the assignments made from chemical shifts alone.

- DEPT-135 Experiment:

- Run a standard DEPT-135 pulse program.

- Expected Outcome: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted). Quaternary (C) carbons will be absent.[16]

- DEPT-90 Experiment:

- Run a standard DEPT-90 pulse program.

- Expected Outcome: Only CH signals will appear as positive peaks. CH₃, CH₂, and C signals will be absent.[15]

Part 4: Spectral Interpretation and Data Validation

The final stage is the synthesis of all acquired data into a coherent and validated structural assignment.

1. Analysis of the ¹³C{¹H} Spectrum:

- The spectrum should display three distinct singlet peaks, confirming the presence of three non-equivalent carbons as predicted.

- The most downfield peak will correspond to the quaternary carbon, C2.

- The other two peaks will correspond to the two CH₂ carbons, C1 and C3.

2. Cross-Validation with DEPT Data:

- DEPT-135 Spectrum: This spectrum will show two negative signals corresponding to C1 and C3 (the two CH₂ groups). The signal for C2 will be absent. This confirms the multiplicity of all three carbons.

- DEPT-90 Spectrum: This spectrum should show no signals, as there are no CH groups in the molecule. This result provides powerful negative evidence, confirming the absence of methine carbons.

3. Final Assignment Summary:

- By combining the chemical shift information with the definitive multiplicity data from the DEPT experiments, a final, unambiguous assignment can be made. The relative chemical shifts of C1 and C3 can be assigned based on the higher electronegativity of chlorine, pushing the C3 signal further downfield than the C1 signal.

Table 2: Interpreted ¹³C NMR Data for 1,2-Dibromo-2,3-dichloropropane

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from DEPT) | DEPT-135 Signal | DEPT-90 Signal |

| C2 | 65 - 85 | Quaternary (C) | Absent | Absent |

| C3 | 40 - 55 | Methylene (CH₂) | Negative | Absent |

| C1 | 30 - 45 | Methylene (CH₂) | Negative | Absent |

This systematic approach, leveraging both chemical shift prediction and empirical multiplicity determination, ensures the highest level of confidence in the final structural elucidation. It transforms the NMR experiment from a simple data point into a robust, self-validating analytical procedure.

References

- University of Regensburg. (n.d.). 13C NMR spectroscopy. Retrieved from a course material PDF, which provides a general overview of 13C NMR principles, including chemical shift ranges and decoupling.

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144412, 1,2-Dibromo-2,3-dichloropropane. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.20: DEPT ¹³C NMR Spectra. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]

- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from a PDF document detailing NMR methods.

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(8), 1184–1191. Retrieved from [Link]

- ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.

-

W. W. Norton & Company. (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Columbia University, NMR Core Facility. (n.d.). DEPT. Retrieved from [Link]

Sources

- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

Introduction: The Analytical Challenge of Polyhalogenated Propanes

An In-depth Technical Guide to the Mass Spectrometry of 1,2-Dibromo-2,3-dichloropropane

1,2-Dibromo-2,3-dichloropropane is a polyhalogenated hydrocarbon belonging to a class of compounds often scrutinized for their environmental persistence and toxicological profiles.[1] Due to its complex halogen substitution, its analysis requires robust and specific methodologies. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for the identification and quantification of such compounds.[2] This guide provides a detailed examination of the mass spectrometric behavior of 1,2-dibromo-2,3-dichloropropane, offering field-proven insights into its fragmentation patterns and a comprehensive protocol for its analysis. The principles discussed herein are grounded in the fundamental physicochemical properties of halogenated alkanes and are broadly applicable to related analytes.

Pillar 1: The Rationale of Fragmentation in Electron Ionization (EI) Mass Spectrometry

For non-polar, volatile compounds like 1,2-dibromo-2,3-dichloropropane, Electron Ionization (EI) at a standard 70 eV is the ionization method of choice. The high energy of EI induces reproducible and extensive fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of this molecule is governed by several key principles:

-

Bond Strength Hierarchies: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, which in turn is weaker than carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. Consequently, the initial and most prominent fragmentation event is the homolytic cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br).[3]

-

Isotopic Abundance Patterns: The presence of bromine and chlorine atoms imparts highly characteristic isotopic patterns to the mass spectrum. These patterns are critical for confirming the elemental composition of the molecular ion and its fragments.[4]

-

Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio. Any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.[4]

-

Chlorine: Possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. A fragment with one chlorine atom will exhibit a doublet with a 3:1 intensity ratio, also separated by 2 m/z units.

-

-

Carbocation Stability: Fragmentation pathways that lead to the formation of more stable carbocations are favored. In the case of 1,2-dibromo-2,3-dichloropropane, the loss of a halogen atom can lead to secondary carbocations, which are relatively stable and thus drive the fragmentation process.[5]

Pillar 2: Predicted Fragmentation Pathways of 1,2-Dibromo-2,3-dichloropropane

Molecular Ion (M⁺˙): The molecular ion of C₃H₄Br₂Cl₂ is expected to be of very low abundance or entirely absent, a common trait for polyhalogenated alkanes which fragment readily. The theoretical isotopic cluster would be complex, centered at m/z 268 (for the C₃H₄⁷⁹Br₂³⁵Cl₂ isotopologue), with other peaks at 270, 272, 274, and 276 reflecting the various combinations of Br and Cl isotopes.[1]

Primary Fragmentation: The Dominance of Bromine Loss The most probable initial fragmentation is the loss of a bromine radical, leading to the formation of the [M-Br]⁺ ion. This will be the highest mass fragment cluster observed with significant intensity.

-

[M - Br]⁺ → [C₃H₄BrCl₂]⁺ (m/z cluster around 187, 189, 191): This fragment results from the loss of either a ⁷⁹Br or ⁸¹Br radical. The resulting ion still contains one bromine and two chlorine atoms, producing a characteristic isotopic pattern that is a key identifier for this molecule. This pathway is analogous to the fragmentation of 1,2-dibromo-3-chloropropane, where the [M-Br]⁺ ion forms the base peak at m/z 157/155.[6]

Secondary and Subsequent Fragmentation: The [M-Br]⁺ ion serves as the precursor for most other significant fragments through subsequent losses of halogen atoms or neutral molecules.

-

Loss of Chlorine from [M-Br]⁺ → [C₃H₄BrCl]⁺ (m/z cluster around 152, 154, 156): The [C₃H₄BrCl₂]⁺ ion can subsequently lose a chlorine radical (•Cl). This fragment, containing one bromine and one chlorine, will exhibit a distinctive pattern of doublets.

-

Alpha-Cleavage: Carbon-carbon bond cleavage provides further structural information.

-

Formation of [CH₂Cl]⁺ (m/z 49/51): Cleavage of the C2-C3 bond in the parent ion or a primary fragment can yield the chloromethyl cation. This fragment is common in chlorinated alkanes and shows the characteristic 3:1 isotopic ratio for a single chlorine atom. The observation of this ion at m/z 49 is reported for the related compound 1,2-dibromo-3-chloropropane.[6]

-

Formation of [CH₂Br]⁺ (m/z 93/95): Cleavage of the C1-C2 bond can form the bromomethyl cation, which will show the ~1:1 isotopic ratio for a single bromine atom.

-

The predicted fragmentation cascade is visualized in the diagram below.

Sources

- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propane, 1,2-dibromo-3-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of 1,2-Dibromo-2,3-dichloropropane

Introduction

1,2-Dibromo-2,3-dichloropropane is a polyhalogenated alkane with a complex reactivity profile dictated by the presence of multiple halogen atoms on a short carbon chain. This guide provides a comprehensive technical overview of its core reactivity, offering insights for researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is limited, its reactivity can be predicted with a high degree of confidence by examining the well-established principles of physical organic chemistry and the behavior of analogous vicinal and geminal dihalides.

This document will explore the key reaction pathways available to 1,2-dibromo-2,3-dichloropropane, including dehalogenation, nucleophilic substitution, and elimination reactions. The interplay of electronic and steric effects, as well as the nature of the reagents and reaction conditions, will be discussed to provide a predictive framework for its chemical behavior.

Molecular Structure and Physicochemical Properties

Understanding the three-dimensional arrangement of atoms and the distribution of electron density within the 1,2-dibromo-2,3-dichloropropane molecule is fundamental to comprehending its reactivity.

| Property | Value | Source |

| IUPAC Name | 1,2-dibromo-2,3-dichloropropane | [1] |

| Molecular Formula | C₃H₄Br₂Cl₂ | [1] |

| Molecular Weight | 270.77 g/mol | [1] |

| Structure | A propane chain with a bromine and a chlorine atom on the second carbon, a bromine atom on the first carbon, and a chlorine atom on the third carbon. | [1] |

The presence of four electronegative halogen atoms creates significant bond polarity, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The carbon atom at the second position (C-2) is particularly electron-deficient due to the presence of both a bromine and a chlorine atom.

Core Reactivity Themes

The reactivity of 1,2-dibromo-2,3-dichloropropane is dominated by three main types of reactions:

-

Dehalogenation: The removal of halogen atoms, typically driven by reducing agents.

-

Nucleophilic Substitution: The displacement of one or more halogen atoms by a nucleophile.

-

Elimination: The removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene.

The specific outcome of a reaction will be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the attacking reagent (i.e., whether it is a strong or weak nucleophile/base).

Dehalogenation Reactions

Vicinal dihalides, compounds with halogens on adjacent carbon atoms, are known to undergo dehalogenation in the presence of reducing agents to form alkenes.[2] In the case of 1,2-dibromo-2,3-dichloropropane, the vicinal dibromo moiety is a prime target for this transformation.

Causality of Experimental Choice: The use of a reducing metal, such as zinc, is a classic and effective method for the dehalogenation of vicinal dihalides. The reaction proceeds via a two-electron reduction, leading to the formation of a carbon-carbon double bond and the corresponding metal halide.

Predicted Dehalogenation of 1,2-Dibromo-2,3-dichloropropane

When treated with a reducing agent like zinc dust, 1,2-dibromo-2,3-dichloropropane is expected to undergo debromination to yield a chlorinated propene derivative.

Caption: Predicted dehalogenation of 1,2-dibromo-2,3-dichloropropane.

Experimental Protocol: Dehalogenation with Zinc

Objective: To synthesize 3-chloro-2-bromoprop-1-ene from 1,2-dibromo-2,3-dichloropropane.

Materials:

-

1,2-Dibromo-2,3-dichloropropane

-

Zinc dust (activated)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust.

-

Add anhydrous ethanol to the flask to create a slurry.

-

Slowly add a solution of 1,2-dibromo-2,3-dichloropropane in ethanol to the stirring slurry.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove excess zinc and zinc bromide.

-

Remove the ethanol under reduced pressure to yield the crude product.

-

Purify the product by distillation.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product on TLC or GC-MS. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Nucleophilic Substitution Reactions

The electron-deficient carbon atoms in 1,2-dibromo-2,3-dichloropropane are susceptible to attack by nucleophiles. The outcome of these reactions is influenced by the nature of the carbon center (primary, secondary, or tertiary), the leaving group ability of the halogens, and steric hindrance.

Leaving Group Ability: The ability of a halogen to act as a leaving group increases down the group in the periodic table (I > Br > Cl > F).[3] Therefore, the bromine atoms in 1,2-dibromo-2,3-dichloropropane are better leaving groups than the chlorine atoms.

Steric Hindrance: The rate of Sₙ2 reactions is highly sensitive to steric hindrance around the electrophilic carbon.[4][5] The bulky halogen atoms on the C-2 carbon will sterically hinder the backside attack required for an Sₙ2 mechanism. The primary carbon (C-1) is less sterically hindered and therefore more likely to undergo Sₙ2 reactions.

Predicted Nucleophilic Substitution Pathways

Given the structure of 1,2-dibromo-2,3-dichloropropane, nucleophilic attack is most likely to occur at the primary C-1 position, displacing the bromide ion. Attack at the tertiary C-2 position would be sterically hindered for an Sₙ2 reaction and would require conditions that favor an Sₙ1 mechanism (e.g., a polar protic solvent and a weak nucleophile).

Caption: Potential nucleophilic substitution pathways.

Experimental Protocol: Nucleophilic Substitution with a Thiolate

Objective: To investigate the regioselectivity of nucleophilic substitution on 1,2-dibromo-2,3-dichloropropane.

Materials:

-

1,2-Dibromo-2,3-dichloropropane

-

Sodium thiophenoxide

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-